Cas no 73435-47-9 (Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate)

Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate structure
73435-47-9 structure
Product Name:Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
CAS-Nr.:73435-47-9
MF:C26H32O11
MW:520.52600
CID:1760646
PubChem ID:21125878
Update Time:2024-10-27

Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • methyl (1R,2R,3R,3aR,4R,6aR,11aR,11bS)-1,2,10-trihydroxy-8,11a-dimethyl-4-[(3-methylbutanoyl)oxy]-5,9-dioxo-1,4,5,6a,7,9,11a,11b-octahydro-2H-11c,3-(epoxymethano)dibenzo[de,g]chromene-3(3aH)-carboxylate
    • methyl (1R,2R,3R,3aR,4R,6aR,11aR,11bS)-1,2,10-trihydroxy-8,11a-dimethyl-4-[(3-methylbutanoyl)oxy]-5,9-dioxo-1,4,5,6a,7,9,11a,
    • methyl (1R,2R,3R,3aR,4R,6aR,11aR,11bS)-1,2,10-trihydroxy-8,11a-dimethyl-4-[(3-methylbutanoyl)oxy]-5,9-dioxo-1,4,5,6a,7,9,11a,11b-octahydro-2H-11c,3-(epoxymethano)dibenzo[de,g]chromene-3(3aH)-carboxyla
    • Dehydrobrucein A
    • Dehydrobruceine A
    • Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4
    • HY-N8257
    • Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
    • CS-0142037
    • AKOS040761590
    • 73435-47-9
    • Inchi: 1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h8,10,14,17-21,27,30-31H,6-7,9H2,1-5H3/t14-,17-,18-,19-,20-,21+,24+,25-,26+/m1/s1
    • InChI-Schlüssel: RHISAUJYNIABND-IRPUDBTHSA-N
    • Lächelt: O1C([H])([H])[C@@]23[C@@]4([H])C([H])([H])C5=C(C([H])([H])[H])C(C(=C([H])[C@]5(C([H])([H])[H])[C@@]2([H])[C@]([H])([C@@]([H])([C@]1(C(=O)OC([H])([H])[H])[C@]3([H])[C@]([H])(C(=O)O4)OC(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)O[H])O[H])O[H])=O

Berechnete Eigenschaften

  • Genaue Masse: 520.19446183g/mol
  • Monoisotopenmasse: 520.19446183g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 11
  • Schwere Atomanzahl: 37
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 1150
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 9
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 166
  • XLogP3: 1.3

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.46
  • Siedepunkt: 729.6°C at 760 mmHg
  • Flammpunkt: 244.2°C
  • Brechungsindex: 1.609
  • Dampfdruck: 0.2±0.4 mmHg at 25°C

Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate Sicherheitsinformationen

Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3797-1 mg
Dehydrobruceine A
73435-47-9
1mg
¥3155.00 2022-04-26
TargetMol Chemicals
TN3797-5mg
Dehydrobruceine A
73435-47-9
5mg
¥ 4420 2024-07-20
TargetMol Chemicals
TN3797-5 mg
Dehydrobruceine A
73435-47-9 98%
5mg
¥ 4,420 2023-07-11
TargetMol Chemicals
TN3797-1 mL * 10 mM (in DMSO)
Dehydrobruceine A
73435-47-9 98%
1 mL * 10 mM (in DMSO)
¥ 6720 2023-09-15
TargetMol Chemicals
TN3797-1 ml * 10 mm
Dehydrobruceine A
73435-47-9
1 ml * 10 mm
¥ 6720 2024-07-20
Empfohlene Lieferanten
Hebei Liye chemical Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hebei Liye chemical Co.,Ltd
SunaTech Inc.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
SunaTech Inc.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd